molecular formula C15H17FN2O4 B2892848 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide CAS No. 1797092-44-4

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide

Cat. No.: B2892848
CAS No.: 1797092-44-4
M. Wt: 308.309
InChI Key: AEHKEIAXNGIEAC-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide is a synthetic organic compound Its structure includes a pyrrolidinone ring, a fluorophenyl group, and a methoxyethyl chain

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways or as a ligand in receptor binding studies.

    Medicine: Investigation as a potential therapeutic agent, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is beneficial.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methoxyethyl Chain: This can be done through alkylation reactions using suitable alkyl halides or alcohols.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl chain or the pyrrolidinone ring.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. This interaction could involve binding to the active site of an enzyme or modulating the receptor’s conformation, thereby influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenylethyl)acetamide: Lacks the fluorine and methoxy groups, which may affect its biological activity and chemical properties.

    2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-methoxyethyl)acetamide: Similar structure but with the fluorine atom in a different position, potentially leading to different reactivity and interactions.

Uniqueness

The presence of the fluorine atom and the methoxyethyl chain in 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide may confer unique properties, such as increased lipophilicity, altered metabolic stability, and specific interactions with biological targets.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4/c1-22-12(10-3-2-4-11(16)7-10)8-17-13(19)9-18-14(20)5-6-15(18)21/h2-4,7,12H,5-6,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHKEIAXNGIEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CN1C(=O)CCC1=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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